N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
CAS No.: 2034443-60-0
Cat. No.: VC6846187
Molecular Formula: C17H17NO2
Molecular Weight: 267.328
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034443-60-0 |
|---|---|
| Molecular Formula | C17H17NO2 |
| Molecular Weight | 267.328 |
| IUPAC Name | N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C17H17NO2/c19-16(13-6-2-1-3-7-13)18-12-17(20)10-14-8-4-5-9-15(14)11-17/h1-9,20H,10-12H2,(H,18,19) |
| Standard InChI Key | APALEEWBNCYRNP-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2CC1(CNC(=O)C3=CC=CC=C3)O |
Introduction
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides. It features a hydroxy group attached to a dihydroindenyl moiety linked to a benzamide core. This compound is of interest in medicinal chemistry due to its potential biological activities and structural characteristics that could be exploited in drug development.
Synthesis Methods
The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves reactions between substituted benzamides and appropriate indenyl derivatives. These reactions often require controlled conditions, such as specific solvents and temperatures, to optimize yields.
| Synthesis Step | Description |
|---|---|
| 1. Preparation of Indenyl Derivative | Involves the synthesis or procurement of the 2-hydroxy-2,3-dihydro-1H-inden-2-yl moiety |
| 2. Coupling Reaction | Involves the reaction of the indenyl derivative with a benzamide precursor, often using coupling agents like carbodiimides or amines |
| 3. Purification | Typically involves chromatography or crystallization to isolate the pure product |
Potential Applications
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide may have potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. Its structural features suggest it could interact with biological targets, although specific mechanisms of action would require further investigation through biological assays.
| Potential Application | Description |
|---|---|
| Drug Development | Could be used as a scaffold for designing drugs targeting specific biological pathways |
| Biological Studies | May serve as a tool compound to study protein-ligand interactions or cellular processes |
Stability and Storage
The stability of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide under various conditions (e.g., light, heat) is crucial for its viability in pharmaceutical applications. Assessing its stability would involve studying its degradation pathways and optimizing storage conditions to maintain its integrity.
| Stability Factor | Considerations |
|---|---|
| Light Sensitivity | May require protection from UV light to prevent degradation |
| Temperature Sensitivity | Storage at controlled temperatures to minimize thermal degradation |
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